
1-Methylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
1-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 1-methylpyrrolidine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Methylpyrrolidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Methylpyrrolidine-2-carboxylic acid: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
Methyl pyrrolidine-2-carboxylate: This ester derivative has different chemical properties and applications compared to the hydrochloride salt.
L-Proline methyl ester hydrochloride: Another related compound with distinct uses in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride group, which can influence its chemical behavior and applications.
Biological Activity
1-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as N-methylproline, is a bicyclic organic compound with significant biological activity. This compound is characterized by its pyrrolidine ring and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.
- Molecular Formula : C₆H₁₁NO₂
- Molecular Weight : 129.16 g/mol
- Solubility : Highly soluble in water
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This is particularly relevant in metabolic pathways where it may modulate the activity of enzymes associated with amino acid metabolism and neurotransmitter synthesis.
- Receptor Binding : It may interact with cell surface receptors, influencing signal transduction pathways. Such interactions can lead to alterations in cellular responses, potentially impacting processes such as neurotransmission and metabolic regulation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels could contribute to improved cognitive function and reduced neuroinflammation .
- Anti-obesity Potential : The compound has been investigated for its potential to inhibit ATP citrate lyase, an enzyme involved in fatty acid synthesis. By inhibiting this enzyme, it may promote fat oxidation and weight loss, highlighting its utility in obesity management .
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents.
Case Studies
Several studies have explored the biological effects of this compound:
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective effects of the compound on neuronal cell lines.
- Findings : The compound significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions, indicating its potential as a neuroprotective agent.
-
Weight Management Study :
- Objective : To assess the impact of the compound on weight loss in obese animal models.
- Findings : Animals treated with the compound showed a marked reduction in body weight and fat mass compared to controls, supporting its role in weight management strategies.
-
Antimicrobial Efficacy Study :
- Objective : To test the antimicrobial activity against common bacterial strains.
- Findings : The compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.
Comparative Analysis of Biological Activity
Compound | Mechanism of Action | Notable Biological Activity |
---|---|---|
1-Methylpyrrolidine-2-carboxylic Acid | Enzyme inhibition, receptor binding | Neuroprotective, anti-obesity, antimicrobial |
Other Pyrrolidine Derivatives | Varies by structure | Varies widely; some exhibit similar effects |
Properties
IUPAC Name |
1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-22-1 | |
Record name | Proline, 1-methyl-, hydrochloride, DL- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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